Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate
Description
Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate is a chiral indole derivative featuring a tert-butyl carbamate group at the 1-position and a substituted 3-position side chain. The side chain comprises a (2S)-configured amino group, a methoxy ester, and a ketone moiety. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes, while the amino and ester functionalities offer sites for further derivatization .
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3/t13-/m0/s1 |
InChI Key |
HQFNEPWHAWEXLA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Protection of Indole Nitrogen
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is used to protect the indole nitrogen.
- Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at 0 °C to room temperature.
- Outcome: Formation of tert-butyl indole-1-carboxylate, which is stable and amenable to further functionalization.
Introduction of the (2S)-2-Amino-3-methoxy-3-oxopropyl Side Chain
- Starting Material: The side chain is introduced via coupling with (2S)-amino-3-methoxy-3-oxopropionic acid derivatives, often as methyl esters or other activated forms.
- Coupling Agents: Commonly used coupling reagents include carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Catalysts/Additives: N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) may be added to improve coupling efficiency and reduce racemization.
- Reaction Conditions: The coupling is performed in solvents like dimethylformamide (DMF) or dichloromethane under mild temperatures (0 °C to room temperature) with careful pH control.
- Stereochemical Control: The use of chiral starting materials and mild conditions helps maintain the (2S) configuration.
Purification and Characterization
- Purification: The crude product is purified by column chromatography using silica gel with appropriate solvent gradients (e.g., ethyl acetate/hexane mixtures).
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm structure, purity, and stereochemistry.
Research Findings and Optimization
Several studies have focused on optimizing the synthesis to improve yield, stereoselectivity, and purity:
| Parameter | Typical Conditions | Effect on Product |
|---|---|---|
| Boc Protection | Boc2O, DCM, 0 °C to RT | High yield of protected indole |
| Coupling Reagent | EDCI/HATU with NHS/HOBt | Enhanced coupling efficiency |
| Solvent | DMF or DCM | Solubility and reaction rate control |
| Temperature | 0 °C to RT | Reduced racemization, improved selectivity |
| Purification Method | Silica gel chromatography | High purity isolation |
Research indicates that maintaining low temperatures during coupling and using additives like HOBt significantly reduce racemization and side reactions, leading to higher enantiomeric excess of the (2S) isomer.
Additional Synthetic Routes and Variations
- Nickel-Catalyzed Reductive Cross-Coupling: A novel method reported involves nickel-catalyzed reductive cross-coupling of iodinated indole derivatives with chiral Boc-protected serine methyl esters to construct the amino acid side chain with high stereoselectivity.
- Photoredox Catalysis: Emerging photoredox methods have been used to prepare fluorinated and methoxylated tryptophan analogs, which share synthetic principles with the preparation of this compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate is a derivative of tryptophan and has been investigated for its role in the synthesis of bioactive compounds. Its structural similarity to tryptophan makes it a candidate for developing drugs targeting serotonin receptors, which are implicated in mood regulation and various psychiatric disorders .
Neuroprotective Effects
Recent studies highlight the neuroprotective properties of compounds derived from the tryptophan-kynurenine metabolic pathway. Research indicates that derivatives like this compound may modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Cancer Research
The compound's ability to influence apoptosis and cell proliferation has made it a subject of interest in cancer research. Investigations into its effects on tumor cell lines suggest that it may act as an inhibitor of specific pathways involved in cancer progression, thereby offering a potential therapeutic avenue for treatment strategies .
Data Table: Summary of Research Findings
Case Study 1: Neuroprotective Mechanisms
A study published in the International Journal of Molecular Sciences explored the effects of tryptophan derivatives on neuroinflammation. The findings indicated that this compound effectively reduced pro-inflammatory cytokines in neuronal cultures, suggesting its potential as a therapeutic agent in neurodegenerative conditions .
Case Study 2: Anticancer Activity
In another investigation, researchers examined the anticancer properties of various tryptophan derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses .
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key differences, ranked by similarity to the target molecule (data sourced from structural databases and synthetic reports):
Key Observations:
Functional Group Variations: The target compound’s 3-position (2S)-amino-3-methoxy-3-oxopropyl group distinguishes it from analogues like 1-tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate, which lacks stereochemical complexity and amino functionality. This amino-ester side chain may enhance interactions with biological targets (e.g., proteases or receptors) compared to simpler esters .
Stereochemical Considerations: The (2S)-configured amino group in the target compound introduces chirality, which is absent in most analogues. This stereochemistry is critical for enantioselective interactions in drug design, as seen in oxazolidinone derivatives where tert-butyl groups influence ring conformations and reactivity .
Bioactivity Insights: While direct pharmacological data for the target compound are unavailable, structurally related carboxylate-bearing molecules (e.g., tert-butyl 3-(1H-tetrazol-5-yl) piperidine-1-carboxylate) exhibit antidiabetic activity (IC50 = 7.12 μM), suggesting that the amino-ester side chain in the target could be tailored for similar therapeutic applications .
Synthetic Utility: The tert-butyl carbamate group in the target and its analogues serves as a protective moiety, enabling selective deprotection during multi-step syntheses. For example, Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate highlights the versatility of Boc-protected indoles in constructing complex heterocycles .
Research Implications
The structural uniqueness of tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate positions it as a promising candidate for:
- Chiral Ligand Development : Its stereochemical profile could aid in asymmetric catalysis.
- Drug Discovery: Functionalization of the amino and ester groups may yield bioactive molecules targeting enzymes or receptors.
- Material Science : The tert-butyl group’s steric bulk could stabilize indole-based polymers or coatings.
Biological Activity
Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate, also known as 1-Boc-L-tryptophan methyl ester, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C17H22N2O4
- Molecular Weight: 318.37 g/mol
- CAS Number: 96238-70-9
- Structural Formula: Structural Formula
This compound exhibits its biological activity primarily through modulation of various biochemical pathways. It has been studied for its effects on:
- Cancer Cell Apoptosis: Research indicates that this compound can induce apoptosis in cancer cell lines. For instance, studies have shown that it can enhance the apoptosis rate in MCF cell lines when administered at specific dosages .
- Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Anti-Cancer Activity
A significant focus of research on this compound has been its anti-cancer properties. In various studies:
- In Vitro Studies: The compound showed an IC50 value of approximately 25.72 ± 3.95 μM against specific cancer cell lines, indicating moderate cytotoxicity .
- In Vivo Studies: In animal models, the administration of this compound resulted in a notable suppression of tumor growth when compared to control groups .
Mechanistic Insights
Research has elucidated some mechanisms through which this compound exerts its effects:
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers intrinsic apoptotic pathways leading to cancer cell death |
| Inhibition of Proliferation | Reduces the proliferation rate of various cancer cell lines |
| Modulation of Signaling Pathways | Affects key signaling pathways involved in cell survival and apoptosis |
Synthesis and Derivatives
The synthesis of this compound typically involves the protection of the amino group followed by coupling reactions with indole derivatives. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
